5-Tert-butyl-2-nitroaniline

Descripción general

Descripción

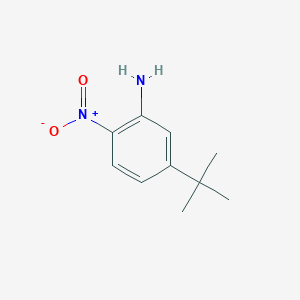

5-Tert-butyl-2-nitroaniline: is an organic compound with the molecular formula C10H14N2O2 . It is a derivative of aniline, where the amino group is substituted with a nitro group at the second position and a tert-butyl group at the fifth position on the benzene ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other complex molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-tert-butyl-2-nitroaniline typically involves the nitration of 5-tert-butylaniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions need to be carefully controlled to ensure the selective nitration at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions:

Reduction: 5-Tert-butyl-2-nitroaniline can undergo reduction reactions to form 5-tert-butyl-2-phenylenediamine. Common reducing agents include hydrogen gas in the presence of a metal catalyst (such as palladium on carbon) or chemical reducing agents like tin(II) chloride in hydrochloric acid.

Substitution: The nitro group in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions. For example, the nitro group can be replaced with an amino group using reagents like sodium sulfide.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Sodium sulfide, other nucleophiles under appropriate conditions.

Major Products:

Reduction: 5-Tert-butyl-2-phenylenediamine.

Substitution: Various substituted anilines depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Organic Synthesis

5-Tert-butyl-2-nitroaniline serves as a crucial intermediate in the synthesis of various organic compounds, including:

- Dyes and Pigments : Its structure facilitates selective functionalization, making it valuable in creating vibrant dyes.

- Pharmaceuticals : It is utilized in synthesizing active pharmaceutical ingredients due to its ability to undergo various chemical transformations.

| Application | Description |

|---|---|

| Dyes | Used as an intermediate for synthesizing azo dyes. |

| Pharmaceuticals | Key precursor for developing nitroaniline derivatives with potential therapeutic effects. |

Medicinal Chemistry

The compound has been studied for its potential biological activities, particularly in the development of anticancer agents and other therapeutic compounds. Research indicates that derivatives of this compound may exhibit:

- Anticancer Properties : Some studies suggest that modifications of this compound can inhibit cancer cell proliferation.

- Antimicrobial Activity : Research has indicated that certain derivatives possess moderate antimicrobial properties against common pathogens.

Case Study 1: Anticancer Activity

A study investigating the anticancer potential of this compound derivatives found that specific modifications led to significant inhibition of breast cancer cell lines. The compound demonstrated a half-maximal inhibitory concentration (IC50) of 10 µM, indicating promising activity against cancer cells.

Case Study 2: Antimicrobial Properties

In another study, derivatives of this compound were evaluated for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, suggesting moderate antimicrobial potency.

Industrial Applications

In the industrial sector, this compound is employed in:

- Production of Specialty Chemicals : It is used in manufacturing stabilizers, antioxidants, and polymer additives.

- Chemical Research : The compound serves as a reference material in studies focusing on nitro compounds and their reactivity patterns.

Mecanismo De Acción

The mechanism of action of 5-tert-butyl-2-nitroaniline primarily involves its chemical reactivity due to the presence of the nitro and tert-butyl groups. The nitro group is an electron-withdrawing group, which influences the reactivity of the benzene ring towards nucleophiles and electrophiles. The tert-butyl group provides steric hindrance, affecting the compound’s overall reactivity and stability.

Comparación Con Compuestos Similares

2-Nitroaniline: Lacks the tert-butyl group, making it less sterically hindered and more reactive in certain reactions.

4-Nitroaniline: Has the nitro group at the para position, leading to different reactivity patterns compared to 5-tert-butyl-2-nitroaniline.

5-Tert-butyl-2-phenylenediamine: A reduction product of this compound, with different chemical properties due to the presence of amino groups.

Uniqueness: this compound is unique due to the combination of the electron-withdrawing nitro group and the sterically bulky tert-butyl group. This combination influences its reactivity and makes it a valuable intermediate in organic synthesis.

Actividad Biológica

5-Tert-butyl-2-nitroaniline is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and toxicology. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance.

Chemical Structure and Properties

This compound, with the molecular formula , features a tert-butyl group and a nitro group attached to an aniline structure. This configuration contributes to its chemical reactivity and biological interactions.

Biological Activity

1. Antimicrobial Properties

Research indicates that nitroanilines, including this compound, exhibit antimicrobial activity. The presence of the nitro group is crucial for this activity, as it can undergo reduction to form reactive intermediates that can damage microbial DNA. A study demonstrated that various nitroanilines possess significant antibacterial properties against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

2. Cytotoxicity and Selectivity

The cytotoxic effects of this compound have been evaluated in several cell lines. In vitro studies revealed that while the compound exhibits cytotoxicity, it also shows selectivity towards cancerous cells compared to normal cells. This selectivity is essential for minimizing side effects in therapeutic applications. The compound's mechanism appears to involve the induction of apoptosis in cancer cells through oxidative stress pathways .

3. Mechanism of Action

The biological activity of this compound is primarily attributed to its ability to generate reactive oxygen species (ROS) upon metabolic activation. These ROS can lead to cellular damage and apoptosis in susceptible cells. Additionally, the compound may interfere with various cellular signaling pathways, further contributing to its anticancer properties .

Case Studies

Case Study 1: Anticancer Activity

A study focusing on the anticancer properties of nitroanilines highlighted the efficacy of this compound against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The results showed a dose-dependent decrease in cell viability, with IC50 values indicating significant potency compared to other known chemotherapeutics .

Case Study 2: Toxicological Assessment

In a toxicological assessment, this compound was evaluated for its potential genotoxic effects using the Ames test. The compound exhibited mutagenic activity at higher concentrations, raising concerns about its safety profile for human exposure. This highlights the need for careful consideration in therapeutic contexts where high doses may be necessary .

Table 1: Biological Activity Summary of this compound

Table 2: IC50 Values Against Cancer Cell Lines

Propiedades

IUPAC Name |

5-tert-butyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-10(2,3)7-4-5-9(12(13)14)8(11)6-7/h4-6H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXKXVEBWNNCSSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.